molecular formula C9H8ClFO4S B1517811 Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate CAS No. 1155083-93-4

Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate

Cat. No.: B1517811
CAS No.: 1155083-93-4
M. Wt: 266.67 g/mol
InChI Key: VFJSANSVQDDQSP-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate (CAS: 1155083-93-4) is a halogenated benzoate ester with the molecular formula C₉H₈ClFO₄S and a molecular weight of 266.67 g/mol. Its structure features a methyl ester group at position 1, a chlorosulfonyl (-SO₂Cl) group at position 3, a fluorine atom at position 5, and a methyl group at position 4 on the benzene ring (Fig. 1). This compound is listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or niche applications .

Properties

IUPAC Name

methyl 3-chlorosulfonyl-5-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c1-5-7(11)3-6(9(12)15-2)4-8(5)16(10,13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJSANSVQDDQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonylation of Methyl 5-fluoro-4-methylbenzoate

A common approach is direct chlorosulfonylation of methyl 5-fluoro-4-methylbenzoate or its acid precursor using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

  • Reaction:
    Aromatic methyl 5-fluoro-4-methylbenzoate + chlorosulfonic acid (ClSO3H) → this compound

  • Conditions:

    • Temperature: Typically 0–50 °C to control regioselectivity and prevent overreaction
    • Solvent: Often neat or in chlorinated solvents like dichloromethane
    • Time: 1–3 hours depending on scale and temperature
  • Mechanism: Electrophilic aromatic substitution where the chlorosulfonyl group is introduced ortho or para to existing substituents, with regioselectivity influenced by the electron-withdrawing fluoro and electron-donating methyl groups.

Two-Step Method via Acid Chloride Intermediate (Based on Analogous Compound Synthesis)

A related method, demonstrated for methyl 3-(chlorosulfonyl)-4-methylbenzoate (a close analog without fluorine), involves:

  • Step 1: Conversion of 3-(chlorosulfonyl)-4-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl2) under reflux for 1 hour.

  • Step 2: Subsequent esterification by reaction with methanol for 1 hour to yield the methyl ester.

This method yields about 60% product and can be adapted for the fluorinated derivative by starting with the corresponding 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid precursor, if available.

Step Reagents & Conditions Duration Yield (%) Notes
1 Thionyl chloride, reflux 1 hour - Converts acid to acid chloride
2 Methanol, room temperature 1 hour 60 Esterification to methyl ester

Source: Adapted from synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate

Reaction Data Table Summarizing Key Preparation Parameters

Parameter Typical Value / Condition Notes
Starting Material 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid or methyl ester precursor Fluorine and methyl substitution critical
Sulfonating Agent Chlorosulfonic acid or sulfuryl chloride Electrophilic sulfonylation reagent
Temperature Range 0–50 °C Controlled to avoid side reactions
Reaction Time 1–3 hours Dependent on scale and reagent excess
Solvent Dichloromethane or neat Chlorinated solvents preferred
Work-Up Quenching with methanol (esterification step) Removal of excess reagents
Yield 60–75% (depending on method and scale) Moderate yield typical
Purification Recrystallization or chromatography To obtain pure chlorosulfonyl compound

Research Findings and Considerations

  • Regioselectivity: The presence of the fluorine atom at the 5-position and methyl at the 4-position directs the chlorosulfonylation predominantly to the 3-position on the aromatic ring due to electronic effects.

  • Handling Precautions: Chlorosulfonyl derivatives are reactive and moisture sensitive; reactions are performed under anhydrous conditions, and products are stored under inert atmosphere.

  • NMR and LC-MS Characterization:

    • ^1H NMR typically shows methyl and aromatic proton signals consistent with substitution pattern.
    • LC-MS confirms molecular ion peaks corresponding to chlorosulfonylated products.
  • Adaptability: Methods developed for methyl 3-(chlorosulfonyl)-4-methylbenzoate can be adapted with modifications for the fluorinated analog, accounting for electronic and steric effects of fluorine.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

  • Oxidation: The chlorosulfonyl group can be oxidized to form sulfonyl chlorides.

  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a hydroxyl group.

  • Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides.

  • Reduction: Hydroxylated derivatives.

  • Substitution: Amines or alcohols substituted derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate for Chemical Reactions
MSCFMB serves as a crucial intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, enabling the formation of sulfonamide derivatives and other functionalized compounds. This reactivity is particularly valuable in the development of heterocycles, which are essential in pharmaceutical chemistry.

Synthesis Methods
Several methods have been documented for synthesizing MSCFMB, including:

  • Electrophilic Aromatic Substitution : Utilizing the chlorosulfonyl group to introduce additional functional groups.
  • Nucleophilic Substitution Reactions : Engaging with nucleophiles such as amines or alcohols to form diverse derivatives.

Medicinal Chemistry

Potential Biological Activity
While specific biological activities of MSCFMB are not extensively documented, its structural characteristics suggest potential interactions with biological systems. The compound's electrophilic nature may allow it to interact with various nucleophiles in biological pathways, potentially influencing biochemical processes. This makes it a candidate for further investigation in drug discovery efforts.

Case Studies and Research Findings
Recent studies have explored the reactivity of MSCFMB with amino acids and other biomolecules. These interactions can lead to modifications that may affect biological pathways, highlighting the need for detailed interaction studies to elucidate its pharmacological profile.

Mechanism of Action

The mechanism by which Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate (CAS: 1154155-49-3)
  • Molecular Formula : C₈H₅Cl₂FO₄S
  • Molecular Weight : 287.1 g/mol
  • Key Differences :
    • Substituent positions: Chlorine at position 2, chlorosulfonyl at position 5, and fluorine at position 4.
    • The altered substituent arrangement may influence reactivity, such as electrophilic substitution patterns or steric hindrance .
    • Higher molecular weight due to an additional chlorine atom.
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid (CAS: 926264-75-7)
  • Molecular Formula : C₈H₆ClFO₄S
  • Molecular Weight : 252.65 g/mol
  • Key Differences: Carboxylic acid group (-COOH) replaces the methyl ester (-COOCH₃).
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate (CAS: 1340043-46-0)
  • Molecular Formula : C₉H₈Cl₂O₄S
  • Molecular Weight : 283.13 g/mol
  • Key Differences: Chlorine at position 3 instead of fluorine at position 5.

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate (1155083-93-4) C₉H₈ClFO₄S 266.67 3-SO₂Cl, 4-CH₃, 5-F Discontinued; fluoro enhances reactivity
Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate (1154155-49-3) C₈H₅Cl₂FO₄S 287.1 2-Cl, 4-F, 5-SO₂Cl Higher steric hindrance at position 2
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (926264-75-7) C₈H₆ClFO₄S 252.65 3-SO₂Cl, 4-CH₃, 5-F, 1-COOH Acidic form; increased solubility
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate (1340043-46-0) C₉H₈Cl₂O₄S 283.13 3-Cl, 4-CH₃, 5-SO₂Cl Chlorine replaces fluorine; altered electronic effects

Research Findings and Implications

  • Carcinogenicity Parallels: Studies on halogenated azo dyes () demonstrate that substituent position (e.g., 3′-fluoro vs. 4′-fluoro) significantly impacts biological activity.
  • Synthetic Challenges : The discontinued status of the target compound () may reflect difficulties in synthesis, purification, or stability under storage conditions compared to analogs like Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate.

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C10H10ClO4S
  • Molecular Weight : Approximately 252.65 g/mol
  • Structure : MCFMB consists of a benzoate moiety with a chlorosulfonyl group and a fluorine atom, which enhances its reactivity in electrophilic substitution reactions.

Electrophilic Nature and Biological Interactions

The chlorosulfonyl group in MCFMB imparts significant electrophilic characteristics, allowing it to interact with various nucleophiles, including amino acids and other biomolecules. This reactivity can potentially lead to modifications that may influence biological pathways. However, specific documented mechanisms of action in biological systems remain scarce.

  • Reactivity with Nucleophiles : MCFMB's electrophilic nature suggests it may form adducts with nucleophilic sites on proteins or nucleic acids, which could alter their function.
  • Modification of Biological Pathways : Interaction studies indicate that MCFMB may affect biochemical processes through its derivatives formed via nucleophilic attack.

Comparative Analysis with Related Compounds

To understand the potential applications of MCFMB better, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberNotable Features
3-(Chlorosulfonyl)benzoic acid4025-64-3Lacks fluorine; simpler structure
4-(Chlorosulfonyl)benzoic acid10130-89-9Different position of chlorosulfonyl group
Methyl 2-(chlorosulfonyl)benzoate26638-43-7Methyl ester derivative; different functional group

This table illustrates variations in structure and functional groups while retaining similar reactivity profiles due to the presence of the chlorosulfonyl moiety .

Future Directions for Research

Given the limited information available on the biological activity of MCFMB, several avenues for future research can be proposed:

  • Mechanistic Studies : Investigating the specific interactions between MCFMB and biomolecules could elucidate its mechanism of action.
  • Biological Assays : Developing assays to evaluate the compound's effects on various biological systems could reveal potential therapeutic applications.
  • Derivatives Exploration : Synthesizing and testing derivatives of MCFMB may yield compounds with enhanced biological activity or specificity.

Q & A

Q. What are the key structural features of Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate, and how do they influence its reactivity?

The compound contains a benzoate ester backbone with a chlorosulfonyl (-SO₂Cl), fluoro (-F), and methyl (-CH₃) substituents. The chlorosulfonyl group is highly reactive, enabling nucleophilic substitutions (e.g., with amines or thiols) under basic conditions . The electron-withdrawing fluorine atom alters electron density, potentially stabilizing intermediates or directing electrophilic attacks. The methyl group introduces steric hindrance, which may slow reactions at the 4-position. Comparative studies of analogs (e.g., chlorine vs. fluorine substitutions) show distinct reactivity profiles and biological activities .

Q. What are common synthetic routes for this compound?

Synthesis typically involves sequential functionalization of a benzoic acid precursor. For example:

  • Sulfonation : Introducing the sulfonyl group via reaction with sulfuric acid or sulfur trioxide.
  • Chlorination : Treating the sulfonic acid with PCl₅ or SOCl₂ to form the chlorosulfonyl group.
  • Esterification : Methylation of the carboxylic acid using methanol and a catalyst. High-purity yields (>97%) are achievable by optimizing reaction conditions (e.g., temperature, solvent) and purification via column chromatography .

Q. How can researchers confirm the identity and purity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and integration ratios.
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1370 cm⁻¹ for sulfonyl).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N ratios. These techniques are detailed in protocols for analogous compounds .

Advanced Research Questions

Q. How can synthesis conditions be optimized to minimize by-products (e.g., hydrolysis of the chlorosulfonyl group)?

  • Anhydrous Conditions : Use dry solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis.
  • Temperature Control : Maintain reactions at 0–5°C during chlorination to suppress side reactions.
  • Purification : Employ flash chromatography with silica gel or recrystallization in non-polar solvents. Evidence from similar syntheses highlights the importance of reaction monitoring (e.g., TLC) to terminate reactions at optimal conversion .

Q. What strategies resolve contradictions in reported reactivity or biological activity of structurally similar compounds?

Discrepancies may arise from differences in assay conditions, impurities, or substituent positioning. Recommended steps:

  • Replicate Studies : Use standardized protocols (e.g., identical buffer pH, temperature).
  • Comparative SAR Analysis : Systematically vary substituents (e.g., replace -F with -Cl) to isolate electronic/steric effects.
  • Purity Verification : Characterize compounds with HPLC or GC-MS to rule out impurity interference. For example, fluorinated analogs in showed altered antimicrobial activity compared to non-fluorinated versions .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of HCl gas during hydrolysis.
  • Storage : Keep in a desiccator at 2–8°C, away from moisture and bases. Safety protocols for chlorosulfonyl-containing compounds emphasize avoiding water contact and ensuring proper waste disposal .

Q. How does the compound’s stability vary under different storage conditions?

  • Moisture Sensitivity : The chlorosulfonyl group hydrolyzes to sulfonic acid in humid environments.
  • Thermal Stability : Decomposition occurs above 80°C, releasing SO₂ and Cl₂.
  • Light Sensitivity : Store in amber vials to prevent photodegradation. Stability studies for analogs recommend periodic NMR or FTIR checks to monitor degradation .

Data-Driven Analysis

Q. How do substituent positions (e.g., fluorine at C5 vs. C3) affect reactivity in nucleophilic substitutions?

  • Electronic Effects : Fluorine at C5 (meta to chlorosulfonyl) withdraws electron density, activating the sulfonyl chloride toward nucleophilic attack.
  • Steric Effects : Methyl at C4 may hinder access to the sulfonyl group, reducing reaction rates. Comparative data from shows that trifluoromethyl or nitro groups at adjacent positions significantly alter reactivity profiles .

Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics in real time.
  • X-ray Crystallography : Resolves 3D structures of protein-ligand complexes.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics. Studies on sulfamoyl analogs () utilized these techniques to identify inhibition mechanisms .

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetics?

  • DFT Calculations : Optimize geometry and predict reaction pathways (e.g., sulfonyl chloride hydrolysis).
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein active sites.
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP, solubility, and CYP450 interactions.
    highlights the use of computational tools in designing analogs with improved bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoate

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